molecular formula C9H10ClN5O3 B13788741 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol CAS No. 155802-62-3

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol

Cat. No.: B13788741
CAS No.: 155802-62-3
M. Wt: 271.66 g/mol
InChI Key: GHQDUVQQCMHDFM-UHFFFAOYSA-N
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Description

4-Hydroxy-imidacloprid (unlabeled) is a metabolite of imidacloprid, a widely used neonicotinoid insecticide. Imidacloprid is known for its effectiveness in controlling a variety of insect pests in agriculture. The compound 4-Hydroxy-imidacloprid is formed through the hydroxylation of imidacloprid and plays a significant role in the degradation pathway of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-imidacloprid typically involves the hydroxylation of imidacloprid. This can be achieved through microbial degradation or chemical oxidation. Microbial degradation often employs bacteria such as Bacillus spp., which can hydroxylate imidacloprid at specific positions under controlled conditions of temperature and pH .

Industrial Production Methods: Industrial production of 4-Hydroxy-imidacloprid may involve large-scale microbial fermentation processes or chemical synthesis using oxidizing agents. The choice of method depends on the desired purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-imidacloprid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of imidacloprid, which can have different biological activities and environmental behaviors .

Scientific Research Applications

4-Hydroxy-imidacloprid has several applications in scientific research:

Mechanism of Action

4-Hydroxy-imidacloprid exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This interaction disrupts normal neural transmission, leading to paralysis and death of the insect. The hydroxylation of imidacloprid enhances its binding affinity to nAChRs, making it a potent insecticide .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-imidacloprid is unique due to its specific hydroxylation pattern, which influences its environmental persistence and biological activity. Compared to other metabolites, it has a distinct role in the degradation pathway and can serve as an indicator of imidacloprid’s environmental impact .

Properties

CAS No.

155802-62-3

Molecular Formula

C9H10ClN5O3

Molecular Weight

271.66 g/mol

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]-4-hydroxy-4,5-dihydroimidazol-2-yl]nitramide

InChI

InChI=1S/C9H10ClN5O3/c10-7-2-1-6(3-11-7)4-14-5-8(16)12-9(14)13-15(17)18/h1-3,8,16H,4-5H2,(H,12,13)

InChI Key

GHQDUVQQCMHDFM-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(N1CC2=CN=C(C=C2)Cl)N[N+](=O)[O-])O

Origin of Product

United States

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